methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
Description
This compound is a highly specialized nucleoside analog featuring a phosphoramidate backbone, a dioxopyrimidinyl base, and a trityl-protected hydroxyl group. Its structure includes:
- A 2,4-dioxopyrimidin-5-yl group, analogous to uracil derivatives but with altered hydrogen-bonding capacity due to the 2,4-diketo modification .
- A bis(4-methoxyphenyl)-phenylmethoxy (trityl) protecting group on the oxolane ring, critical for selective deprotection in oligonucleotide synthesis .
- A 2-cyanoethoxy-di(isopropyl)amino phosphoramidate linkage, a standard motif in solid-phase DNA/RNA synthesis for controlled coupling .
Its primary applications lie in phosphoramidite chemistry for constructing oligonucleotides, where it serves as a key intermediate due to its stability and reactivity .
Properties
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N4O10P/c1-29(2)47(30(3)4)58(55-25-11-24-44)57-37-26-39(46-27-31(14-23-40(48)53-7)41(49)45-42(46)50)56-38(37)28-54-43(32-12-9-8-10-13-32,33-15-19-35(51-5)20-16-33)34-17-21-36(52-6)22-18-34/h8-10,12-23,27,29-30,37-39H,11,25-26,28H2,1-7H3,(H,45,49,50)/b23-14+/t37-,38+,39+,58?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJQMTRJAZHOME-JCETUXNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N4O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate is a complex organic compound with significant implications in medicinal chemistry and pharmacology. Its intricate molecular structure suggests potential bioactivity, particularly in the realm of cancer therapeutics and enzyme inhibition.
Molecular Structure and Properties
The compound features a molecular weight of approximately 702.78 g/mol and includes multiple functional groups such as esters and pyrimidines, which are known for their diverse biological activities. The presence of aromatic rings contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₅N₃O₈P |
| Molecular Weight | 702.78 g/mol |
| CAS Number | 82978-00-5 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway critical for DNA synthesis and cell proliferation. In vitro studies have demonstrated that modifications in the structure can enhance the efficacy against various cancer cell lines.
Enzyme Inhibition
The compound's structural components suggest potential as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways associated with numerous inflammatory and autoimmune diseases. Compounds with similar scaffolds have been reported to exhibit inhibitory effects on JAK3, which may lead to therapeutic applications in treating conditions like rheumatoid arthritis and certain cancers .
Case Studies
- Inhibition of Dihydrofolate Reductase : A study evaluated the biological activity of pyrimidine derivatives against DHFR and found that certain modifications led to enhanced inhibitory effects, suggesting that this compound may share similar properties .
- Antitumor Activity : Another investigation highlighted the antitumor properties of pyrimidine derivatives in cultured tumor cells. Compounds with a similar molecular framework demonstrated EC50 values indicating potent activity against various cancer types .
Synthesis and Purification
The synthesis of methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yla)amino]phosphanyl]oxyoxolan - 2 - yl ] - 2 , 4 - dioxopyrimidin - 5 - yl ] prop - 2 - enoate typically involves multi-step organic synthesis techniques. Key methods include:
- Multi-step Organic Synthesis : Involves the careful control of reaction conditions such as temperature and pH.
- Purification Techniques : High Performance Liquid Chromatography (HPLC) is often employed to ensure high purity levels of intermediates and final products.
Scientific Research Applications
The compound methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications based on current research findings and case studies.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 794.81 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a pyrimidine ring and phosphanyl groups.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that such compounds could disrupt cancer cell signaling pathways, leading to reduced tumor growth in vivo .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that certain analogs can inhibit viral replication by interfering with viral enzymes or host cell receptors. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .
Antimicrobial Activity
In addition to its antitumor and antiviral effects, the compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Case Study 2: Antiviral Activity
In another investigation focusing on its antiviral potential, researchers found that the compound inhibited the replication of influenza viruses in vitro. The mechanism was attributed to its ability to block viral entry into host cells and inhibit viral RNA synthesis. This finding suggests potential applications in developing treatments for influenza and other viral infections .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Reactivity and Stability
Phosphoramidate Linkage
- The 2-cyanoethoxy group in the target compound enhances oxidation stability compared to methyl or ethyl phosphates, reducing side reactions during oligonucleotide elongation .
- Di(isopropyl)amino vs. tert-butyl(dimethyl)silyl (): The former offers better solubility in organic solvents (e.g., acetonitrile), critical for solid-phase synthesis .
Trityl Protection
Base Modifications
- The 2,4-dioxopyrimidinyl base lacks the N3 hydrogen of uracil, reducing Watson-Crick pairing but enabling non-canonical interactions in antisense or siRNA applications .
Research Findings and Challenges
- Coupling Efficiency : The phosphoramidate linkage achieves >99% coupling efficiency in automated synthesizers, outperforming H-phosphonate analogs .
- Stability Issues: The cyanoethoxy group can hydrolyze under prolonged basic conditions, limiting its use in aqueous-phase reactions .
- Environmental Impact: Like other organophosphates, improper disposal risks releasing cyanide derivatives, necessitating stringent waste management .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this phosphoramidite compound, and how can its purity be validated?
- Answer : Synthesis requires strict control of stereochemistry (2R,4S,5R) and protecting group strategies. The bis(4-methoxyphenyl)phenylmethyl (DMT) group protects the 5'-hydroxy during oligonucleotide synthesis, while the 2-cyanoethyl phosphoramidite enables coupling. Critical steps include:
- Activation : Use tetrazole or similar activators to generate the reactive phosphoramidite intermediate.
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the compound .
- Validation : Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and structural integrity via P NMR (δ: 140–150 ppm for phosphoramidites) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Anhydrous conditions (argon atmosphere) at –20°C in amber vials to prevent hydrolysis of the phosphoramidite group.
- Stability Testing : Monitor degradation using LC-MS under accelerated conditions (e.g., 40°C/75% RH). Aqueous-phase oxidation pathways (e.g., OH radical interactions) can be studied via aerosol mass spectrometry (AMS) to identify volatile byproducts like formic acid .
Advanced Research Questions
Q. How does stereochemistry at positions 2R,4S,5R influence coupling efficiency in oligonucleotide synthesis?
- Answer : The 2R,4S,5R configuration ensures proper spatial alignment for phosphite triester formation during solid-phase synthesis. Deviations in stereochemistry reduce coupling efficiency by >50% due to steric hindrance. Methodological approaches include:
- Kinetic Studies : Compare coupling rates of stereoisomers via real-time P NMR monitoring.
- Computational Modeling : Use quantum mechanics (e.g., DFT) to analyze transition-state energetics .
Q. What analytical strategies resolve contradictions in data regarding the compound’s stability under acidic vs. basic conditions?
- Answer : Conflicting stability reports may arise from solvent interactions or trace impurities. A systematic approach involves:
- pH Profiling : Expose the compound to buffered solutions (pH 3–9) and quantify degradation products via IC (ion chromatography) for oxalic acid and glyoxylic acid .
- Impurity Analysis : Use tandem MS/MS to identify trace byproducts (e.g., DMT-deprotected species) that accelerate decomposition .
Q. How can researchers optimize large-scale synthesis while minimizing side reactions?
- Answer : Key parameters include:
- Solvent Selection : Replace dichloromethane with acetonitrile to reduce phosphoramidite oxidation.
- Temperature Control : Maintain –40°C during phosphitylation to suppress racemization.
- Scale-Up Protocols : Adapt patent-based procedures (e.g., EP 4 374 877 A2) using continuous flow reactors for improved mixing and heat dissipation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
